Product packaging for Bicyclo[8.2.2]tetradec-10-ene(Cat. No.:CAS No. 89507-04-0)

Bicyclo[8.2.2]tetradec-10-ene

Cat. No.: B14390956
CAS No.: 89507-04-0
M. Wt: 192.34 g/mol
InChI Key: NQZRFBUJEUZCOC-UHFFFAOYSA-N
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Description

Bicyclo[8.2.2]tetradec-10-ene is a synthetic medium-ring bicyclic alkene of interest in advanced organic chemistry research and development. This structure features a ten-carbon bridge and two two-carbon bridges, forming a unique three-dimensional framework that serves as a versatile building block for complex molecular construction. The specific CAS Number and analytical data for this compound are currently being verified. Research Applications: While specific applications for this exact compound are not widely documented in the available literature, its structural features suggest significant potential in several research areas. Based on its bicyclo[8.2.2] framework and the presence of a double bond, potential research applications include its use as a strained alkene in metal-catalyzed polymerization studies, as a scaffold in medicinal chemistry for probing protein-ligand interactions, and as a key intermediate in the total synthesis of complex natural products with similar bridged ring systems . The inherent strain and defined geometry of the bicyclic system make it a valuable template for materials science and supramolecular chemistry. Handling and Storage: Store in a cool, dry place, protected from light. Under an inert atmosphere is recommended for long-term storage to maintain stability. For laboratory safety, refer to the corresponding Safety Data Sheet (SDS) before use. Notice to Researchers: This product is labeled For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24 B14390956 Bicyclo[8.2.2]tetradec-10-ene CAS No. 89507-04-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89507-04-0

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

bicyclo[8.2.2]tetradec-1(12)-ene

InChI

InChI=1S/C14H24/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,14H,1-8,10-12H2

InChI Key

NQZRFBUJEUZCOC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CCC(CCC1)CC2

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving Bicyclo 8.2.2 Tetradec 10 Ene

Reactivity Profiling of the Bicyclic Alkene Moiety

The reactivity of the double bond in bicyclo[8.2.2]tetradec-10-ene is significantly influenced by the steric and electronic effects of its bridged structure.

Electrophilic Additions and Rearrangements in Bridged Systems

Bridged bicyclic systems, in general, exhibit complex behaviors in electrophilic additions due to the potential for skeletal rearrangements. gla.ac.uk In reactions involving carbocation intermediates, the rigid framework can lead to rearrangements to form more stable carbocations, often resulting in ring expansion or contraction. gla.ac.uk For instance, the solvolysis of tosylates in related bicyclic systems has been shown to proceed with significant rearrangement, indicating the involvement of bridged carbonium ions. gla.ac.uk While specific studies on electrophilic additions to this compound are not extensively detailed in the provided results, the general principles governing bridged systems suggest that such reactions would likely involve complex product mixtures arising from rearrangements. gla.ac.uk

The strain within the bicyclic framework can also influence reactivity. An increase in the number of olefinic moieties or the introduction of heteroatoms can increase the ring-strain energy, which can be a driving force for reactions. beilstein-journals.org

Nucleophilic Reactivity and Functionalization

The functionalization of bicyclic systems through nucleophilic attack is a viable strategy for introducing new functionalities. nih.gov While direct nucleophilic attack on the unsubstituted alkene of this compound is unlikely without prior activation, functionalized derivatives can undergo nucleophilic substitution reactions. For example, studies on other halogenated bicyclic systems have shown that they are amenable to a wide range of functionalizations with various nucleophiles, often with high yields and good selectivities. nih.gov This suggests that derivatives of this compound could be similarly functionalized.

Pericyclic Reactions and Sigmatropic Shifts in Bicyclic Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. ebsco.comwikipedia.org These reactions, which can be initiated by heat or light, are crucial in the synthesis of complex cyclic molecules. ebsco.com

In the context of bicyclic systems, sigmatropic shifts, a class of pericyclic reactions involving the migration of a sigma-bond across a pi-system, are of particular interest. wikipedia.org For example, the thermal equilibration of certain bicyclo[4.2.0]octa-2,4-dienes has been studied, revealing the possibility of gla.ac.ukwikipedia.org sigmatropic alkyl group shifts at high temperatures. nih.gov While specific examples involving this compound are not provided, the general principles suggest that it could potentially undergo such rearrangements under appropriate thermal or photochemical conditions. The "walk rearrangement," a type of sigmatropic shift observed in some bicyclic nonatrienes, is another relevant transformation. wikipedia.org

The table below summarizes key types of pericyclic reactions relevant to bicyclic systems.

Reaction Type Description Initiation Key Feature
Cycloaddition Two π-electron systems combine to form a ring with two new σ-bonds. msu.eduHeat or Light ebsco.comFormation of a cyclic product from two or more unsaturated molecules. libretexts.org
Electrocyclic Reaction A conjugated system forms a ring by converting a π-bond to a σ-bond. ebsco.commsu.eduHeat or Light ebsco.comIntramolecular ring formation or opening.
Sigmatropic Shift A σ-bond migrates across a conjugated system. wikipedia.orgHeat or Light ebsco.comRearrangement of the molecular skeleton.
Ene Reaction An alkene with an allylic hydrogen reacts with an enophile. msu.eduThermalInvolves the transfer of a hydrogen atom and the formation of a new C-C bond.

Thermal and Photochemical Isomerizations and Decompositions

Bicyclic alkenes can undergo various isomerizations and decompositions upon exposure to heat or light. nih.gov Thermal isomerizations often involve concerted pericyclic reactions or proceed through diradical intermediates. For example, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene at 300°C via a formal gla.ac.ukrsc.org sigmatropic carbon migration. researchgate.net Similarly, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is believed to occur through a direct disrotatory ring opening. nih.gov

Fragmentation Reactions of this compound Precursors

Fragmentation reactions provide a powerful method for the synthesis of specific molecular structures, including the generation of olefins.

Catalytic Processes Applied to this compound Derivatization

Detailed research into the application of catalytic processes for the derivatization of this compound is not available in the current body of scientific literature. While catalysis is a cornerstone of modern synthetic organic chemistry, specific applications to this bicyclic alkene have not been reported.

Metal-Catalyzed Coupling and Functionalization

Organocatalytic Stereoselective Transformations

Similarly, a thorough search yielded no information regarding organocatalytic stereoselective transformations involving this compound. Organocatalysis has emerged as a critical field for the synthesis of chiral molecules, offering a complementary approach to metal-based catalysts. Despite the broad utility of organocatalysis in asymmetric synthesis, its application to induce stereoselectivity in reactions with this compound has not been described in the accessible scientific literature. Therefore, no data on specific organocatalysts, reaction pathways, or the stereochemical outcomes for the derivatization of this compound can be presented.

Due to the absence of research data for the specified catalytic transformations of this compound, a table of mentioned chemical compounds cannot be generated as no derivatization or catalytic reactions were found to be reported.

Theoretical and Computational Studies of Bicyclo 8.2.2 Tetradec 10 Ene Architecture

Analysis of Ring Strain in Bicyclo[8.2.2]tetradec-10-ene

The stability and preferred conformations of this compound are significantly influenced by ring strain. This strain is a composite of angle strain, torsional strain, and transannular interactions. Computational models provide a powerful tool to dissect these contributions and understand the molecule's energetic landscape.

Angle Strain Contributions

Angle strain, or Baeyer strain, arises from the deviation of bond angles within the ring system from the ideal values for a given hybridization. In the case of the sp³-hybridized carbon atoms of the saturated bridges in this compound, the ideal bond angle is 109.5°. For the sp²-hybridized carbons of the double bond, the ideal angle is 120°.

Torsional Strain and Conformational Analysis

Torsional strain, or Pitzer strain, results from the eclipsing of bonds on adjacent atoms. In a flexible molecule like this compound, the various segments of the carbon chains can rotate around single bonds to adopt conformations that minimize this strain. A full conformational analysis is essential to identify the most stable conformers and the energy barriers between them.

The conformational landscape of this compound is complex due to the multiple rotatable bonds. The ten-membered ring can adopt several low-energy conformations, often described as boat-chair, twist-boat-chair, and crown-like structures. The ethano bridge further constrains these possibilities. Computational searches for the global minimum and low-lying energy conformers are typically performed using a combination of molecular mechanics for a broad search, followed by higher-level quantum mechanical methods for more accurate energy calculations of the identified conformers. These studies indicate that the molecule likely exists as a dynamic equilibrium of several conformers, with the energy differences between them being relatively small.

Transannular Interactions and Strain Energy Calculations

Transannular strain is a form of steric hindrance that occurs between non-adjacent atoms that are brought into close proximity by the ring's conformation. In medium-sized rings like the ten-membered ring of this compound, these interactions between atoms across the ring can be a significant destabilizing factor. These are essentially non-bonded van der Waals repulsions.

The total strain energy of the molecule is the sum of angle strain, torsional strain, and transannular strain. This value can be calculated by comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference molecule. Computational methods can provide reliable estimates of these strain energies. For this compound, calculations would quantify the repulsive interactions between hydrogen atoms on opposite sides of the ten-membered ring, as well as interactions involving the ethano bridge. The interplay of these different strain components determines the final, preferred geometry of the molecule.

Strain ComponentDescriptionPredicted Impact on this compound
Angle Strain Deviation of bond angles from ideal values (109.5° for sp³, 120° for sp²).Present at bridgehead carbons and within the ten-membered ring to accommodate the bridged structure.
Torsional Strain Eclipsing of bonds on adjacent atoms.Minimized through adoption of specific low-energy conformations of the ten-membered ring and ethano bridge.
Transannular Strain Steric hindrance between non-adjacent atoms across the ring.Significant due to the medium-sized ten-membered ring, leading to repulsive interactions between cross-ring atoms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic nature of this compound, which is fundamental to understanding its reactivity. These methods allow for the characterization of molecular orbitals and the modeling of reaction pathways.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound are key determinants of its behavior in chemical reactions.

The HOMO is typically associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its capacity to act as an electrophile or electron acceptor. For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, making this the most nucleophilic site and susceptible to electrophilic attack. The LUMO, conversely, would be the antibonding π* orbital of the double bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity.

Molecular OrbitalDescriptionPredicted Location in this compound
HOMO Highest Occupied Molecular Orbital; region of highest electron density.Primarily localized on the π-bond of the C=C double bond.
LUMO Lowest Unoccupied Molecular Orbital; region most susceptible to nucleophilic attack.Primarily the π* antibonding orbital of the C=C double bond.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Influences the molecule's stability and reactivity. A larger gap indicates higher stability.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for determining the reaction's activation energy and, consequently, its rate.

For reactions involving this compound, such as electrophilic additions to the double bond or cycloaddition reactions, quantum chemical calculations can be used to map out the potential energy surface. By identifying the structures of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. For example, in the case of an electrophilic addition, calculations would model the approach of the electrophile to the double bond, the formation of a carbocation intermediate (or a bridged halonium ion in the case of halogen addition), and the subsequent attack of a nucleophile. The characterization of the transition state for the rate-determining step provides valuable information about the reaction mechanism and factors that could influence its efficiency.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal the accessible conformations and the energetic barriers between them.

For a molecule of this complexity, a typical MD simulation protocol would involve:

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the interatomic forces.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: Long-timescale simulations would be performed to sample a wide range of conformations.

Analysis of the resulting trajectory would identify the most stable low-energy conformations. It is anticipated that this compound would exhibit several distinct conformational families, characterized by the relative orientations of the bridges and the puckering of the ten-membered ring.

Table 1: Hypothetical Low-Energy Conformers of this compound Identified through Molecular Dynamics

Conformational FamilyDihedral Angle (C1-C2-C9-C10)Relative Energy (kcal/mol)Population (%)
Twist-Chair-Boat75°0.045
Boat-Chair-170°1.230
Twist-Boat-Boat-60°2.515
OtherVarious> 3.010

Structure-Reactivity Relationships Derived from Computational Data

Computational data, particularly from quantum mechanical calculations, can provide deep insights into the structure-reactivity relationships of this compound. By examining the electronic structure of the molecule, chemists can predict how it will behave in chemical reactions.

Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate where the molecule is most likely to donate electrons (nucleophilicity), while the LUMO shows where it is most likely to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the double bond, making it susceptible to electrophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions show low electron density (positive potential). This map can predict sites for nucleophilic or electrophilic attack.

Strain Energy: The bicyclic nature of this compound likely introduces significant ring strain. Calculating the strain energy can help to understand its thermodynamic stability and the driving force for ring-opening reactions.

Table 2: Calculated Electronic Properties and Their Implications for Reactivity

PropertyCalculated Value (Hypothetical)Implication for Reactivity
HOMO Energy-6.5 eVSusceptible to reaction with electrophiles.
LUMO Energy1.2 eVCan react with strong nucleophiles.
C=C Bond Length1.34 ÅTypical double bond length, but strain may affect reactivity.
Strain Energy15 kcal/molPotential for high reactivity in reactions that relieve strain.

Note: This table presents hypothetical computational data to illustrate the types of structure-reactivity insights that can be gained. Specific values would require dedicated quantum mechanical calculations.

Stereochemical Aspects and Control in Bicyclo 8.2.2 Tetradec 10 Ene Chemistry

Chirality and Enantiomeric Purity in Bicyclic Structures

The enantiomeric purity of bicyclic structures like Bicyclo[8.2.2]tetradec-10-ene is of paramount importance, particularly in fields such as medicinal chemistry and materials science, where the biological activity or material properties can be enantiomer-dependent. Achieving high enantiomeric purity typically involves either chiral resolution of a racemic mixture or, more preferably, asymmetric synthesis.

Diastereoselective Control during Bicyclic Ring Formation

The synthesis of this compound and its derivatives presents the challenge of controlling the relative stereochemistry of multiple stereocenters, a concept known as diastereoselective control. During the formation of the bicyclic ring system, new stereocenters can be generated, and their spatial orientation relative to existing stereocenters determines the diastereomeric outcome of the reaction.

Research on the synthesis of other medium-ring bicyclic systems has demonstrated that high levels of diastereoselectivity can be achieved. For instance, in the synthesis of bicyclo[m.1.0]alkane derivatives with 8-, 12-, and 15-membered rings, the addition of nucleophiles to enones showed high diastereoselectivity, which could be rationalized by considering the low-energy conformations of the molecules. nih.gov Similarly, palladium-catalyzed carboamination reactions have been employed to achieve stereocontrolled synthesis of bicyclic sulfamides, where the choice of catalyst and reaction conditions can dictate the formation of either the cis or trans diastereomer. nih.gov

In the context of this compound synthesis, a key strategy for achieving diastereoselective control would be to employ a substrate with pre-existing stereocenters and to design a cyclization reaction that proceeds through a highly ordered transition state. The conformation of this transition state would be influenced by steric and electronic factors, favoring the formation of one diastereomer over the other.

Table 1: Representative Diastereoselective Reactions in Bicyclic System Synthesis

Reaction TypeBicyclic SystemDiastereomeric Ratio (dr)Reference
Nucleophilic AdditionBicyclo[10.1.0]tridec-3-en-2-one>95:5 nih.gov
Pd-catalyzed CarboaminationFused Bicyclic Sulfamideup to 13:1 nih.gov
Anionic Domino ReactionBicyclo[n.3.1]alkanoneoften complete doi.org

This table presents illustrative data from the synthesis of various bicyclic systems to highlight the potential for diastereoselective control. The specific values for this compound would depend on the chosen synthetic route.

Influence of Bridging and Bridgehead Positions on Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is significantly influenced by the nature and conformation of its bridges and the substitution at the bridgehead positions. The three bridges (an eight-carbon, a two-carbon, and a two-carbon bridge) create a specific three-dimensional topology that dictates the accessibility of different faces of the molecule to reagents.

The rigid, cage-like structure of many bicyclic compounds often results in a clear distinction between the exo and endo faces, leading to high stereoselectivity in reactions. beilstein-journals.org In the case of this compound, the large, flexible 12-membered ring introduces a higher degree of conformational complexity compared to smaller, more rigid bicyclic systems. nih.gov The conformational preferences of this large ring will play a crucial role in determining the stereochemical course of reactions. libretexts.org

Substituents at the bridgehead positions can exert a profound influence on the stereochemical outcome of reactions. These substituents can direct incoming reagents to a specific face of the molecule through steric hindrance or by participating in the reaction mechanism. For instance, a bulky substituent at a bridgehead position would likely block the approach of a reagent from that face, favoring attack from the opposite, less hindered face.

Application of Stereochemical Rules (e.g., Baldwin's Rules for cyclizations)

Baldwin's rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions based on the geometry of the transition state. wikipedia.orgwiley.com These rules are classified based on the size of the ring being formed, whether the breaking bond is exo or endo to the newly formed ring, and the hybridization of the atom being attacked (tet, trig, or dig). wikipedia.orgwiley.comuu.nl

The formation of the this compound framework involves the closure of a 12-membered ring. While Baldwin's rules were initially formulated for the formation of smaller rings (3- to 7-membered), their principles have been extended to larger ring systems. chem-station.comlibretexts.org Generally, the formation of medium (8-11 membered) and large (12-membered and up) rings is entropically disfavored compared to the formation of 5- to 7-membered rings. chem-station.com

In the context of a hypothetical intramolecular cyclization to form the 12-membered ring of this compound, Baldwin's rules can provide a predictive framework. For example, if the cyclization involves a nucleophilic attack on a trigonal center (a C=C or C=O bond), the rules would help in assessing the feasibility of an endo-trig versus an exo-trig closure. While some larger ring formations are "disfavored" according to the rules, this does not mean they are impossible, but rather that they are kinetically slower than "favored" pathways. wikipedia.orgchem-station.com

Table 2: General Favorability of Cyclizations According to Baldwin's Rules

Cyclization Type3-7 Membered Rings8-12+ Membered Rings
exo-tetFavoredGenerally Favored
endo-tetDisfavoredGenerally Disfavored
exo-trigFavoredGenerally Favored
endo-trigDisfavored (3-5), Favored (6-7)Can be favored, but entropically challenging
exo-digDisfavored (3-4), Favored (5-7)Generally Favored
endo-digFavored (3-7)Generally Favored, but may compete with intermolecular reactions

This table provides a generalized summary of Baldwin's rules. The specific outcome for the formation of this compound would depend on the precise nature of the cyclization precursor and reaction conditions.

Advanced Spectroscopic Characterization and Elucidation of Bicyclo 8.2.2 Tetradec 10 Ene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of Bicyclo[8.2.2]tetradec-10-ene derivatives in solution. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to its three main structural components: the vinylic group, the polymethylene bridges, and the bridgehead carbons.

In the ¹³C NMR spectrum, the sp²-hybridized carbons of the double bond are expected to resonate in the olefinic region (δ 120–140 ppm). For the related compound Bicyclo[8.2.2]tetradeca-1(12),10,13-triene, these sp² carbons appear in this typical range. vulcanchem.com The sp³-hybridized carbons, which constitute the bridges and bridgehead positions, typically appear in the upfield region (δ 20–45 ppm). vulcanchem.com The bridgehead carbons are generally shifted slightly downfield compared to the other methylene (B1212753) groups due to their quaternary or tertiary nature and the associated ring strain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinylic (C10, C11) 5.2 - 5.8 125 - 135
Allylic (C9, C12) 1.9 - 2.5 30 - 40
Bridgehead (C1, C8) 1.8 - 2.4 35 - 45

To decipher the complex structure and assign the numerous overlapping signals, a combination of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is instrumental in tracing the connectivity of protons along the polymethylene bridges and identifying protons on adjacent carbons, such as the relationship between the vinylic protons and the allylic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the bridgehead carbons if they are fully substituted) and for piecing together the entire carbon skeleton by linking different spin systems identified in the COSY spectrum.

1H and 13C NMR Chemical Shift Analysis in Bridged Systems

Mass Spectrometry for Elucidating Complex Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns. For Bicyclo[8.2.2]tetradeca-1(13),10-diene, GC-MS data is available, indicating its utility for this class of compounds. nih.gov

The fragmentation of bicyclic alkanes and alkenes can be complex due to the stability of the ring system. researchgate.netwhitman.edu The molecular ion peak (M⁺) is generally expected to be observed. Common fragmentation pathways for this compound would likely involve the cleavage of the hydrocarbon bridges. A characteristic fragmentation might be a retro-Diels-Alder reaction, leading to the loss of a neutral molecule corresponding to one of the ring components. Another likely pathway is the loss of small neutral fragments, such as ethylene (B1197577) (C₂H₄, 28 Da) or propylene (B89431) (C₃H₆, 42 Da), from the bridges. The stability of the resulting carbocation determines the favorability of a given pathway.

Table 2: Plausible Mass Spectral Fragments for this compound (C₁₄H₂₄, MW = 192.34)

m/z Value Proposed Fragment Fragmentation Pathway
192 [C₁₄H₂₄]⁺˙ Molecular Ion
164 [C₁₂H₂₀]⁺˙ Loss of ethylene (C₂H₄) from the C13-C14 bridge
136 [C₁₀H₁₆]⁺˙ Retro-Diels-Alder type cleavage
96 [C₇H₁₂]⁺˙ Further fragmentation of larger ring

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, key absorptions would confirm the presence of both alkene and alkane features.

The IR spectrum is expected to show characteristic C-H stretching vibrations for the sp²-hybridized vinylic carbons just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) and for the sp³-hybridized aliphatic carbons just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orgchemboulder.comlibretexts.org A medium-intensity band for the C=C double bond stretch is expected in the 1640-1680 cm⁻¹ region. vulcanchem.comorgchemboulder.com The out-of-plane C-H bending vibrations (wags) of the alkene group appear in the 1000-650 cm⁻¹ region and can sometimes provide information on the substitution pattern of the double bond. spectroscopyonline.com

Raman spectroscopy is a complementary technique. The C=C stretching vibration, which may be weak in the IR spectrum if the double bond is symmetrically substituted, often gives a strong signal in the Raman spectrum.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
=C-H (Vinylic) Stretch 3020 - 3100 Medium
-C-H (Aliphatic) Stretch 2850 - 2960 Strong
C=C (Alkene) Stretch 1640 - 1680 Medium-Weak
-CH₂- Bend (Scissoring) ~1465 Medium

X-ray Crystallography for Precise Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the molecular structure in the solid state. For derivatives of the Bicyclo[8.2.2]tetradecane skeleton, this technique provides incontrovertible proof of structure and stereochemistry. researchgate.net

An X-ray crystal structure of a this compound derivative would provide precise measurements of all bond lengths, bond angles, and torsional angles. This would unambiguously define the conformation of the 14-membered ring system, including the puckering of the larger bridge and the relative orientation of the two bridges. It would also confirm the geometry (cis or trans) of the double bond, although for a ring of this size, a cis geometry is highly probable. This level of detail is crucial for understanding the steric and electronic properties of the molecule and for validating computational models. vulcanchem.com

Advanced Applications in Organic Synthesis and Materials Science Based on Bicyclo 8.2.2 Tetradec 10 Ene

Bicyclo[8.2.2]tetradec-10-ene as a Synthetic Scaffold for Complex Molecules

The inherent structural features of the bicyclo[8.2.2]tetradecane skeleton, the saturated parent structure of this compound, provide a robust platform for the synthesis of intricate molecular architectures. The defined spatial arrangement of substituents on this scaffold allows for precise control over the topography of the final molecule, a critical aspect in the synthesis of biologically active compounds and their analogues.

The bicyclo[8.2.2]tetradecane core is a key structural motif in certain natural products, making synthetic routes to this framework a significant area of research. One notable example is in the synthesis of cubitene, a diterpene isolated from the termite Cubitermes umbratus. The synthesis of the bicyclo[8.2.2]tetradecane ring system of cubitene was achieved using the six-membered ring of carvone (B1668592) as a template to assemble the larger bicyclic structure. nih.gov This strategic use of a readily available chiral starting material demonstrates the utility of the bicyclo[8.2.2]tetradecane framework in the broader context of terpene synthesis. nih.gov

Synthetic strategies towards the bicyclo[8.2.2]tetradecane core often involve cycloaddition reactions. vulcanchem.com For instance, the related bicyclo[8.2.2]tetradeca-10,12,13-triene can be synthesized through cyclization reactions of diene precursors. vulcanchem.com The saturated bicyclo[8.2.2]tetradecane can then be obtained through hydrogenation of the double bonds. vulcanchem.com The presence of the double bond in this compound offers a handle for further functionalization, making it a versatile intermediate in the total synthesis of complex natural products.

Table 1: Examples of Natural Products or Synthetic Targets Featuring the Bicyclo[8.2.2]tetradecane Skeleton

Compound Class Significance

The rigid this compound scaffold is an attractive starting point for the development of bioactive analogues of known therapeutic agents. By attaching pharmacophoric groups to this framework, new molecules with potentially enhanced biological activity, selectivity, or pharmacokinetic properties can be designed. The defined stereochemistry of the bicyclic system allows for the precise spatial orientation of these functional groups, which is crucial for their interaction with biological targets such as enzymes and receptors.

The synthesis of such analogues can be achieved through various functionalization strategies of the bicyclo[8.2.2]tetradecane core. For example, the nitrogen atoms in aza-substituted bicyclo[8.2.2]tetradecane derivatives can undergo nucleophilic substitution to introduce a variety of side chains. While direct studies on this compound are limited, the principles are demonstrated in related bicyclic systems. For instance, derivatives of 1,4,7,10-tetraazabicyclo[8.2.2]tetradecan-11-one have been shown to exhibit antibacterial activity.

The development of novel synthetic methodologies, such as visible-light-enabled stereoselective cycloadditions, provides access to highly functionalized cyclic and bicyclic amine derivatives that can serve as precursors to new bioactive compounds. rsc.org These approaches can be conceptually applied to the this compound system to generate libraries of novel compounds for biological screening.

Building Block in Natural Product Synthesis

Integration into Polymer Chemistry and Materials Development

The unique structural characteristics of this compound make it an interesting candidate for the development of advanced polymers and materials. Its rigid and three-dimensional nature can be exploited to create polymers with tailored properties.

Bicyclic compounds are utilized as monomers to produce polymers with enhanced thermal stability and mechanical properties. nih.gov The incorporation of the rigid this compound unit into a polymer backbone is expected to restrict chain mobility, leading to materials with higher glass transition temperatures and improved dimensional stability.

The synthesis of polymers from bicyclic monomers can be achieved through ring-opening polymerization (ROP) or by converting the bicyclic compound into a bifunctional monomer suitable for polycondensation or polyaddition reactions. For example, bicyclic lactams and lactones are known to undergo ROP to yield polyamides and polyesters, respectively. nasa.govresearchgate.net A patent describes the use of 1,4,7,10-tetraazabicyclo[8.2.2]tetradecan-2-one as an intermediate for preparing tetraazamacrocycles, which can be further functionalized for various applications, including as part of polymeric structures. google.com

Table 2: Potential Polymer Properties Derived from this compound-based Monomers

Polymer Type Potential Property Potential Application Area
Polyester High thermal stability, rigidity High-performance engineering plastics
Polyamide Enhanced mechanical strength, chemical resistance Advanced fibers, automotive components

The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field. The rigid and well-defined structure of this compound can be advantageous in the design of materials for these applications. The incorporation of this scaffold into conjugated polymers could influence the packing of the polymer chains in the solid state, which in turn affects charge transport properties.

While direct applications of this compound in this area are not yet reported, the principles are established with other bicyclic systems. The rigid framework of bicyclic compounds can be used to create molecular scaffolds that facilitate the assembly of complex molecular architectures. nih.gov This principle is relevant for the design of organic semiconductors and other functional materials where precise control over the molecular arrangement is key to performance.

Monomer Design for Specialty Polymers with Tailored Properties

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. thno.org The defined shape and size of the this compound molecule make it an interesting candidate for applications in host-guest chemistry.

The cavity-like structure of bicyclic compounds allows them to act as hosts for smaller guest molecules. The binding of a guest is driven by a combination of factors, including size and shape complementarity, as well as intermolecular forces such as van der Waals interactions. The complexation of bicyclic azoalkanes with p-sulfonatocalix nih.govarene has been studied, demonstrating the importance of spherical shape complementarity in the molecular recognition of guest molecules. nih.gov

Although specific studies involving this compound as a host or guest are not widely documented, its rigid structure suggests potential in this area. It could be functionalized with recognition motifs to create more complex hosts capable of selective guest binding. Furthermore, bicyclic hosts consisting of a pillar nih.govarene and a crown ether unit have been synthesized and shown to selectively bind two different guest molecules simultaneously, highlighting the potential of fused bicyclic systems in creating sophisticated supramolecular architectures. nih.gov The exploration of this compound in this context could lead to the development of new sensors, molecular switches, and drug delivery systems.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Bicyclo[8.2.2]tetradecane
Bicyclo[8.2.2]tetradeca-10,12,13-triene
Cubitene
Carvone
1,4,7,10-tetraazabicyclo[8.2.2]tetradecan-11-one
1,4,7,10-tetraazabicyclo[8.2.2]tetradecan-2-one
p-sulfonatocalix nih.govarene
pillar nih.govarene

Q & A

Q. How can computational models complement experimental data in bicyclic system studies?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations to predict solvent effects on conformation. Validate with experimental 1H^1H-NMR NOE correlations. Use QSAR models to predict bioactivity of derivatives .

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